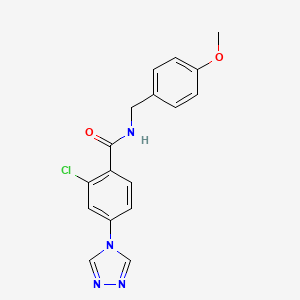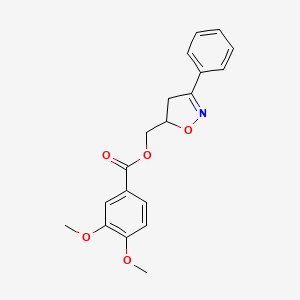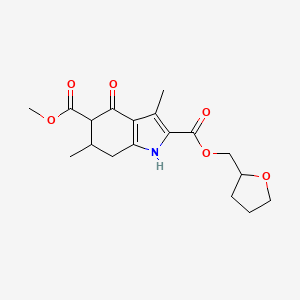![molecular formula C18H19N5O3 B4414847 1,3-dimethyl-7-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4414847.png)
1,3-dimethyl-7-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
This chemical compound belongs to a class of purine derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research due to their wide range of biological activities. The focus on this specific compound stems from its structural complexity and potential for varied chemical reactions and properties.
Synthesis Analysis
Synthesis of purine derivatives, including compounds similar to the requested one, often involves multi-step chemical processes. For example, a related compound, 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, showcases a synthesis approach that might be relevant. Molecules of this compound are linked by hydrogen bonds to form a three-dimensional network, indicating the complexity and specificity required in synthesizing such compounds (Chen et al., 2007).
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their chemical and physical properties. For instance, the study on the structure of a related compound provides insights into how hydrogen bonds contribute to the stabilization and formation of its three-dimensional structure, which can be extrapolated to understand the structural aspects of the requested compound (Chen et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving purine derivatives can lead to a wide range of products, depending on the reactants and conditions. For instance, the synthesis of new purine derivatives by reacting 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine highlights the chemical versatility of such compounds (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in pharmaceutical formulations. The study on 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provides insights into its crystalline structure and hydrogen bonding, which are critical for understanding the physical characteristics of related compounds (Wu et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing various chemical transformations, is crucial for the application of purine derivatives. The reaction behavior of 8-bromo-substituted purine diones with trisamine in DMF, leading to unexpected products, provides valuable information on the chemical properties and reactivity of these compounds (Khaliullin & Shabalina, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Indole derivatives are a focus of ongoing research in medicinal chemistry, due to their wide range of biological activities . Future research directions could include the development of new indole derivative drugs, the investigation of new synthetic methods for indole derivatives, and the exploration of new biological targets for indole derivatives .
Propriétés
IUPAC Name |
1,3-dimethyl-7-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-11-8-12-6-4-5-7-13(12)23(11)14(24)9-22-10-19-16-15(22)17(25)21(3)18(26)20(16)2/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGNLRWZGRHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4414766.png)

![(1S*,6R*)-9-(2,1,3-benzothiadiazol-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4414777.png)

![3,5-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414789.png)
![1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4414797.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414798.png)

![N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414819.png)
![2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4414820.png)
![4-(1,3-benzodioxol-5-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4414821.png)


![ethyl 4-[benzyl(methyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4414855.png)